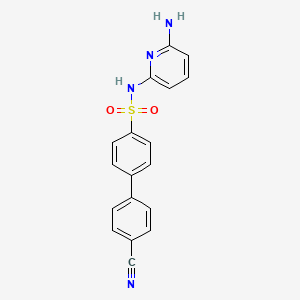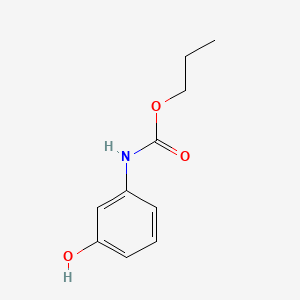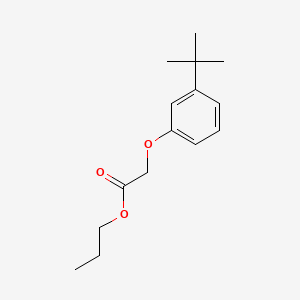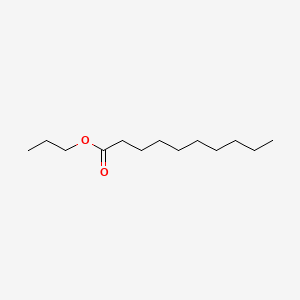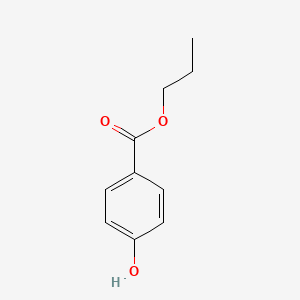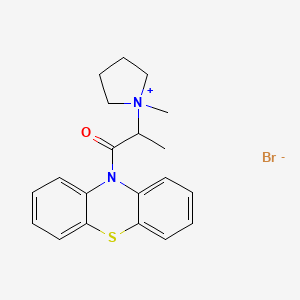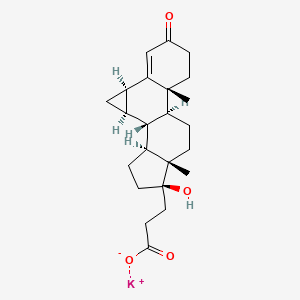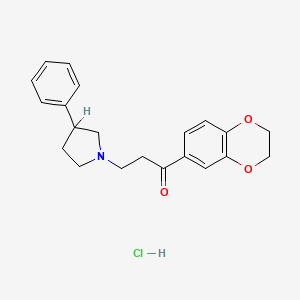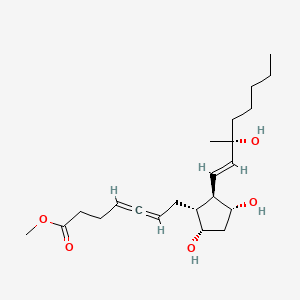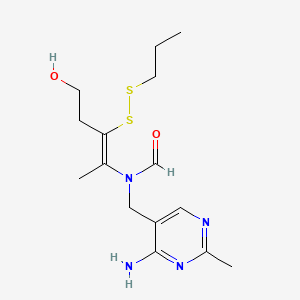
プロトサパニンA
概要
説明
プロトサッパニンAは、ブラジルトゲナンバン属サッパンの心材から得られる天然化合物です。 この化合物は、免疫抑制、抗炎症、抗酸化など、様々な生物活性で知られています 。伝統的に様々な薬効で用いられており、その潜在的な治療効果から科学研究でも注目を集めています。
科学的研究の応用
作用機序
プロトサッパニンAは、様々な分子標的と経路を通じてその効果を発揮します。 核因子κB (NF-κB)の活性化を阻害し、インターフェロンγ (IFN-γ)やインターフェロン誘導性タンパク質10 (IP-10)などの炎症性サイトカインの発現を抑制することが示されています 。 さらに、制御性T細胞 (Treg)の増殖を促進し、抗原提示細胞 (APC)の機能を阻害し、その免疫抑制効果に貢献しています 。
生化学分析
Biochemical Properties
Protosappanin A interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to significantly inhibit the secretion of pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α), while enhancing the release of anti-inflammatory IL-10 . These interactions suggest that Protosappanin A can modulate the immune response by interacting with these key enzymes and proteins.
Cellular Effects
Protosappanin A has been shown to have profound effects on various types of cells and cellular processes. In macrophages and chondrocytes, it exhibits anti-inflammatory properties . It also impairs the function of antigen-presenting cells (APCs), particularly dendritic cells, a potent class of APCs . Furthermore, Protosappanin A has been found to inhibit T cell proliferation, thereby inducing an immunosuppressive effect .
Molecular Mechanism
The molecular mechanism of Protosappanin A involves inhibiting the activation of NF-κB, a critical signaling component for antigen recognition . This inhibition subsequently reduces the expression of IFN-r and IP10, two downstream genes of NF-κB . By acting on these molecular targets, Protosappanin A exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Protosappanin A in laboratory settings are limited, it has been observed that Protosappanin A exhibits significant anti-inflammatory effects in macrophages and chondrocytes over time .
Dosage Effects in Animal Models
In animal models, specifically rats, Protosappanin A has been shown to prolong heart allograft survival . This effect was observed with the administration of Protosappanin A at a dosage of 25 mg/kg . Specific studies on the dosage effects of Protosappanin A in animal models are limited.
Metabolic Pathways
Protosappanin A is involved in several metabolic pathways. It undergoes various metabolic transformations, including sulfate conjugation, glucuronide conjugation, bis-glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss .
Subcellular Localization
While specific studies on the subcellular localization of Protosappanin A are limited, its interactions with various cellular components suggest that it may localize to areas where these components are present. For instance, its inhibition of NF-κB suggests that it may localize to the nucleus, where NF-κB is typically found .
準備方法
合成経路と反応条件
プロトサッパニンAの全合成には、一連の化学反応が含まれます。 注目すべき方法の1つには、マイクロ波照射下でのパラジウム触媒によるオルトC–H活性化とC–C環化があります 。 この方法は、ジベンゾ[b,d]オキセピノンを鍵中間体とする6段階の線形ステップを伴います 。 反応条件は、通常、パラジウム触媒と155°Cで60分間のマイクロ波照射を用います 。
工業生産方法
プロトサッパニンAの工業生産は、その合成の複雑さからあまり一般的ではありません。しかし、合成化学の進歩により、この化合物を大量に生産することが可能になりました。 化学合成法は、天然抽出法と比較して、純度が高く、安定性に優れているため、バッチ生産に適しています 。
化学反応の分析
反応の種類
プロトサッパニンAは、様々な化学反応を起こします。これには以下が含まれます。
酸化: この反応は、酸化剤を用いて酸素を付加するか、水素を脱離することを伴います。
還元: この反応は、還元剤を用いて水素を付加するか、酸素を脱離することを伴います。
置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
プロトサッパニンAの反応で一般的に使用される試薬には、パラジウム触媒、酸化剤、還元剤などがあります。 これらの反応の条件は様々ですが、多くの場合、目的の生成物を得るために特定の温度と反応時間を必要とします 。
生成される主な生成物
プロトサッパニンAの反応から生成される主な生成物には、8-アザプロトサッパニンAなど、様々な誘導体が含まれ、これらは顕著な抗菌活性を示しています 。
科学研究への応用
類似化合物との比較
プロトサッパニンAは、その多様な生物活性によって類似化合物の中でも独特な存在です。類似化合物には以下が含まれます。
ブラジリン: 抗酸化作用と抗炎症作用で知られています.
ブラジレイン: 類似の生物活性を示しますが、分子標的は異なります.
サッパンカルコン: 抗炎症作用で知られています.
プロトサッパニンB: 免疫抑制作用を持つ別の誘導体です.
プロトサッパニンAは、その強力な免疫抑制効果と複数の分子経路を調節する能力により、治療用アプリケーションに価値のある化合物となっています。
特性
IUPAC Name |
5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYVRVYBBYJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144540 | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-28-2 | |
| Record name | Protosappanin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Protosappanin A?
A1: Protosappanin A has demonstrated a variety of biological activities in research studies, including:
- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []
- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]
- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []
- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []
- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]
Q2: How does Protosappanin A protect neurons from ischemic injury?
A2: Protosappanin A promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []
Q3: How does Protosappanin A contribute to immunosuppression?
A3: Protosappanin A inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]
Q4: What is the role of Protosappanin A in inhibiting osteoclastogenesis?
A4: Protosappanin A exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for Protosappanin A in osteoporosis and other bone resorption diseases. []
Q5: What is the molecular formula and weight of Protosappanin A?
A5: The molecular formula of Protosappanin A is C15H12O5, and its molecular weight is 272.25 g/mol. []
Q6: What spectroscopic techniques have been used to characterize Protosappanin A?
A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of Protosappanin A, including:
- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []
- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []
Q7: Is there any information available regarding the stability of Protosappanin A under various conditions or in different formulations?
A7: While specific information regarding material compatibility and stability of Protosappanin A is limited in the provided research papers, some insights can be gleaned:
- Extraction and purification: Research indicates that Protosappanin A can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.
Q8: How can the stability and bioavailability of Protosappanin A be potentially improved for therapeutic applications?
A8: While research on Protosappanin A's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:
Q9: What analytical methods are commonly used to identify and quantify Protosappanin A?
A9: Several analytical techniques are frequently employed for the identification and quantification of Protosappanin A:
- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of Protosappanin A. []
- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of Protosappanin A in complex mixtures, such as plant extracts or biological samples. [, , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of Protosappanin A in biological samples, particularly for pharmacokinetic studies. []
- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing Protosappanin A in plant extracts. []
Q10: What is known about the pharmacokinetics of Protosappanin A?
A10: While specific details on Protosappanin A's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Protosappanin A.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


